REACTION_CXSMILES
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[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8](C=O)=[C:7]([O:13][CH3:14])[CH:6]=1.[OH:15]O>OS(O)(=O)=O.CO.O>[OH:1][CH2:2][CH2:3][O:4][C:5]1[CH:12]=[CH:11][C:8]([OH:15])=[C:7]([O:13][CH3:14])[CH:6]=1
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Name
|
|
Quantity
|
465.6 mg
|
Type
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reactant
|
Smiles
|
OCCOC1=CC(=C(C=O)C=C1)OC
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Name
|
|
Quantity
|
0.313 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
0.0475 mL
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O
|
Name
|
|
Quantity
|
4.75 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
20 mL
|
Type
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solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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EXTRACTION
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Details
|
extracted with CH2Cl2 (3×30 mL)
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Type
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DRY_WITH_MATERIAL
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Details
|
The combined extracts were dried (MgSO4)
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
This was purified by flash chromatography (Biotage Horizon, 25M, Si, ˜20 mL/min, 100% hexanes for 144 mL, gradient to 55% EtOAc in hexanes over 2394 mL, gradient to 100% EtOAc over 999 mL)
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Name
|
|
Type
|
product
|
Smiles
|
OCCOC1=CC(=C(C=C1)O)OC
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |